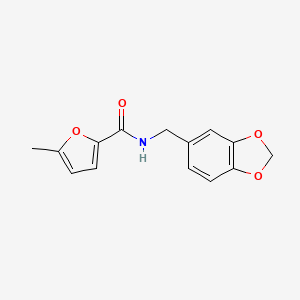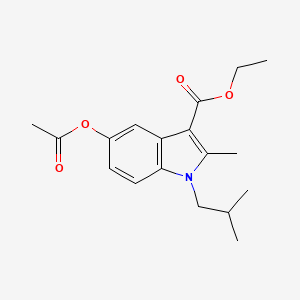![molecular formula C15H12BrClN2O3 B5879949 N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as BRD-0476, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
The mechanism of action of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory properties, which may explain the biological activities of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of HDACs, which may lead to changes in gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of research is to further elucidate the mechanism of action of the compound. Another area of research is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Additionally, research can be conducted to optimize the synthesis method of N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide to achieve higher yields and purity of the compound.
Synthesis Methods
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-chlorobenzoic acid with 4-methoxyaniline to form an intermediate. This intermediate is then reacted with carbonyldiimidazole to form the final product, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have anti-viral activity against various viruses, including influenza virus and herpes simplex virus.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O3/c1-21-11-5-2-9(3-6-11)14(18)19-22-15(20)12-8-10(16)4-7-13(12)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPYNGJLQRNEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(5-bromo-2-chlorophenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N-{4-[(2-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5879944.png)